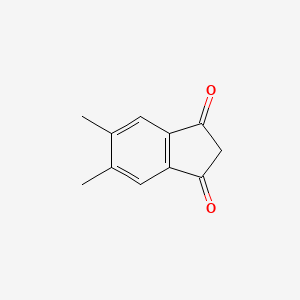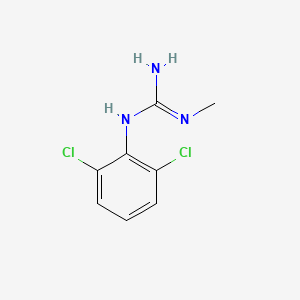
4-(2-methylpropyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylpropyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid moiety in the iso positionIt is known for its role as a partial agonist of the GABA A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-methylpropyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Additionally, Grignard reagents can react with carbon dioxide to form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(2-methylpropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its interactions with GABA A receptors and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications as a GABA A receptor partial agonist.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2-methylpropyl)piperidine-4-carboxylic acid involves its interaction with GABA A receptors. As a partial agonist, it binds to the receptor and modulates its activity, leading to changes in ion channel conductance and neurotransmission . This interaction can influence various physiological processes, including sedation and anxiolysis.
Comparación Con Compuestos Similares
Similar Compounds
Isonipecotic Acid: Another piperidine derivative with a carboxylic acid moiety in the iso position.
Piperidine-4-carboxylic Acid: A closely related compound with similar structural features.
Uniqueness
4-(2-methylpropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and its role as a partial agonist of the GABA A receptor. This distinguishes it from other piperidine derivatives that may have different substitution patterns and pharmacological properties .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-10(9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
RJKFXHZAWNRVDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCNCC1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)













